trans-Oxolane-3,4-diol dinitrate
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Overview
Description
trans-Oxolane-3,4-diol dinitrate: is an organic compound with the molecular formula C4H6N2O7 and a molecular weight of 194.0996 g/mol It is a derivative of oxolane-3,4-diol, where the hydroxyl groups are replaced by nitrate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Oxolane-3,4-diol dinitrate typically involves the nitration of oxolane-3,4-diol. One common method is to add oxolane-3,4-diol to a nitrating mixture consisting of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety measures for handling strong acids, and implementing purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: trans-Oxolane-3,4-diol dinitrate can undergo various chemical reactions, including:
Oxidation: The nitrate groups can be oxidized further under strong oxidizing conditions.
Reduction: The nitrate groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The nitrate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxolane-3,4-dione derivatives.
Reduction: Regeneration of oxolane-3,4-diol.
Substitution: Formation of oxolane-3,4-diol derivatives with different functional groups.
Scientific Research Applications
Chemistry: trans-Oxolane-3,4-diol dinitrate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various oxolane derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a nitric oxide donor. Nitric oxide is a crucial signaling molecule in the body, involved in processes such as vasodilation and neurotransmission .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of trans-Oxolane-3,4-diol dinitrate primarily involves the release of nitric oxide (NO). Upon decomposition, the nitrate groups release NO, which then activates guanylate cyclase in smooth muscle cells. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle cells and vasodilation . This mechanism is similar to that of other nitrate compounds used in medicine, such as isosorbide dinitrate.
Comparison with Similar Compounds
cis-Oxolane-3,4-diol dinitrate: The cis isomer of trans-Oxolane-3,4-diol dinitrate, with different spatial arrangement of the nitrate groups.
Oxolane-3,4-diol diacetate: A derivative where the hydroxyl groups are replaced by acetate groups.
Oxolane-3,4-diol ditosylate: A derivative where the hydroxyl groups are replaced by tosyl groups.
Uniqueness: this compound is unique due to its specific arrangement of nitrate groups, which influences its reactivity and applications. Compared to its cis isomer, the trans configuration may offer different steric and electronic properties, making it suitable for distinct chemical reactions and applications.
Properties
CAS No. |
58690-45-2 |
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Molecular Formula |
C4H6N2O7 |
Molecular Weight |
194.10 g/mol |
IUPAC Name |
(4-nitrooxyoxolan-3-yl) nitrate |
InChI |
InChI=1S/C4H6N2O7/c7-5(8)12-3-1-11-2-4(3)13-6(9)10/h3-4H,1-2H2 |
InChI Key |
NUPHETKTSSIAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
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